molecular formula C23H20N2O7 B11459350 7-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11459350
M. Wt: 436.4 g/mol
InChI Key: PBRQSYIYZNRDFP-UHFFFAOYSA-N
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Description

“7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID” is a complex organic compound that features multiple functional groups, including methoxy, benzodioxole, phenyl, and pyrrolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with methylene sources under acidic conditions.

    Construction of the Pyrrolopyridine Core: This might involve the condensation of pyridine derivatives with suitable amines or nitriles, followed by cyclization.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Carboxylic Acid Group: This can be introduced via oxidation of an aldehyde or alcohol precursor or through carboxylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, sulfonyl chlorides, or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Due to its complex structure, the compound could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    7-METHOXY-2H-1,3-BENZODIOXOL-5-YL Derivatives: Compounds with similar benzodioxole moieties.

    1-(3-METHOXYPHENYL) Derivatives: Compounds featuring methoxyphenyl groups.

    Pyrrolopyridine Derivatives: Compounds with pyrrolopyridine cores.

Uniqueness

The uniqueness of “7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID” lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H20N2O7

Molecular Weight

436.4 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H20N2O7/c1-29-14-5-3-4-13(8-14)25-10-16(23(27)28)20-21(25)15(9-19(26)24-20)12-6-17(30-2)22-18(7-12)31-11-32-22/h3-8,10,15H,9,11H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

PBRQSYIYZNRDFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=C2C(CC(=O)N3)C4=CC5=C(C(=C4)OC)OCO5)C(=O)O

Origin of Product

United States

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